molecular formula C9H10N2O2S B1582997 1H-benzimidazole, 1-methyl-2-(methylsulfonyl)- CAS No. 61078-14-6

1H-benzimidazole, 1-methyl-2-(methylsulfonyl)-

Cat. No. B1582997
CAS RN: 61078-14-6
M. Wt: 210.26 g/mol
InChI Key: VDZVTXFWEKBHBV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1H-benzimidazole, 1-methyl-2-(methylsulfonyl)- involves a cooled (0° C.), stirred solution of 2-(methylsulfonyl)-1H-benzimidazole in DMF. Sodium hydride (NaH) is added in several portions. After 1 hour, iodomethane is added. The cooling bath is removed and stirring is continued for 18 hours.


Molecular Structure Analysis

The molecular formula of 1H-benzimidazole, 1-methyl-2-(methylsulfonyl)- is C9H10N2O2S . The InChI code is 1S/C9H10N2O2S/c1-11-8-6-4-3-5-7 (8)10-9 (11)14 (2,12)13/h3-6H,1-2H3 . The molecular weight is 210.26 g/mol .


Physical And Chemical Properties Analysis

1H-benzimidazole, 1-methyl-2-(methylsulfonyl)- is a solid at 20 degrees Celsius . It has a melting point of 132.0 to 136.0 °C . The compound is moisture sensitive and should be stored under inert gas .

Scientific Research Applications

Mechanism of Action and Biological Impact

1H-Benzimidazole derivatives are known for their significant biological activities. They act as specific inhibitors of microtubule assembly, binding to tubulin, a microtubule's heterodimeric subunit. This property has been extensively studied in the context of antifungal benzimidazoles, leveraging these compounds as tools to elucidate tubulin structure and the organization and function of microtubules. Such research contributes to understanding the benzimidazole binding site on the tubulin molecule, impacting studies in fungal cell biology and molecular genetics (Davidse, 1986).

Anticancer Potential

Benzimidazole derivatives exhibit a broad range of biological activities, including anticancer properties. Their structure, resembling the naturally occurring purine bases, makes them effective in cancer treatment through mechanisms like DNA intercalation, acting as alkylating agents, tubulin inhibitors, and more. These mechanisms underscore benzimidazole derivatives' utility in designing targeted anticancer therapies. The versatility of these compounds, based on their substituent modifications, opens avenues for novel anticancer agents with improved efficacy and selectivity (Akhtar et al., 2019).

Chemical Variability and Complex Formation

The chemistry of benzimidazole derivatives like 2,6-bis-(benzimidazol-2-yl)-pyridine showcases fascinating variability, impacting their properties and potential applications. These compounds form various complexes, exhibiting unique spectroscopic properties, structures, and biological activities. This diversity points to unexplored areas of research that could yield new insights into benzimidazole derivatives' applications in medicinal chemistry and beyond (Boča et al., 2011).

Pharmacological Activities

The pharmacological significance of benzimidazole derivatives extends across various therapeutic areas. These compounds possess a wide spectrum of activities, from antimicrobial to anticancer, showcasing their potential as chemotherapeutic agents. The structural similarity of benzimidazoles to active biomolecules underpins their importance in drug design, offering pathways to synthesize derivatives that address diverse clinical conditions with high safety and efficacy profiles (Brishty et al., 2021).

Safety And Hazards

The safety information for 1H-benzimidazole, 1-methyl-2-(methylsulfonyl)- includes hazard statements H315, H319, and H335 . Precautionary statements include P261, P305+P351+P338 . It is recommended to avoid moisture as the compound is moisture sensitive .

properties

IUPAC Name

1-methyl-2-methylsulfonylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2S/c1-11-8-6-4-3-5-7(8)10-9(11)14(2,12)13/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDZVTXFWEKBHBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40348796
Record name 1H-benzimidazole, 1-methyl-2-(methylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40348796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-benzimidazole, 1-methyl-2-(methylsulfonyl)-

CAS RN

61078-14-6
Record name 1H-benzimidazole, 1-methyl-2-(methylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40348796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a cooled (0° C.), stirred solution of 2-(methylsulfonyl)-1H-benzimidazole (4.60 g, 0.023 mol) in DMF (25 mL) was added NaH (60% dispersion in mineral oil; 0.94 g, 0.023 mol) in several portions. After 1 hour, iodomethane (3.33 g, 0.023 mol) was added. The cooling bath was removed and stirring was continued for 18 hours. The mixture was recooled to 0° C., H2O (75 mL) was added, and the off-white precipitate was collected by filtration to give 4.30 g (88%) of product m.p. 131°-132° C.
Quantity
4.6 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
0.94 g
Type
reactant
Reaction Step Two
Quantity
3.33 g
Type
reactant
Reaction Step Three
Yield
88%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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